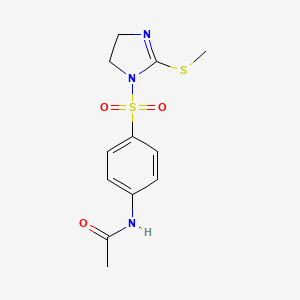
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-based compound with the molecular formula C12H15N3O3S2 and a molecular weight of 313.39. This compound has gained significant attention in pharmaceutical research due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been shown to target oxidative stress and inflammatory markers . Another study suggests that N4-substituted sulfonamides, which are structurally related to the compound , act as inhibitors of dihydrofolate reductase (DHFR) .
Mode of Action
It’s known that benzimidazole derivatives can suppress oxidative stress and inflammatory markers . In the case of N4-substituted sulfonamides, they inhibit DHFR, an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis .
Biochemical Pathways
The compound likely affects the biochemical pathways related to oxidative stress and inflammation. It may downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate the expression of anti-inflammatory cytokine IL-10 .
Result of Action
The compound may exhibit protective effects against conditions like methotrexate-induced intestinal mucositis by reducing oxidative stress and inflammation . It may also inhibit the growth of certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide involves the formation of the imidazole ring, which is a key component in many functional molecules . The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chloride reagents.
Acetylation: The final step involves the acetylation of the sulfonylated imidazole to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific structure, which includes both an imidazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-9(16)14-10-3-5-11(6-4-10)20(17,18)15-8-7-13-12(15)19-2/h3-6H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIFVHTNWAIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)

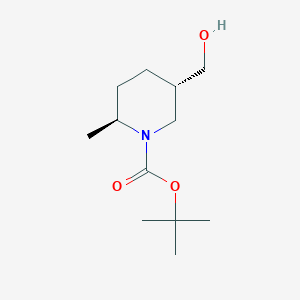
![Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2365221.png)
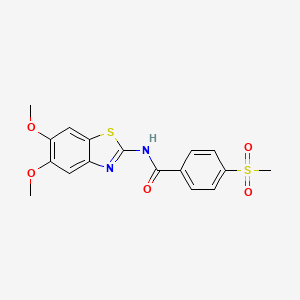
![N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2365226.png)
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)
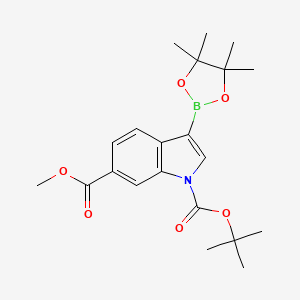
![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)
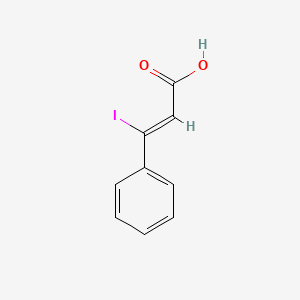
![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)
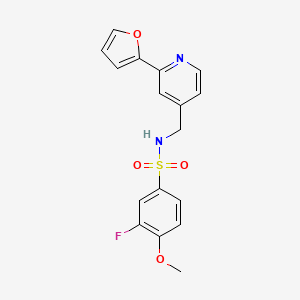
![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)
